8-(heptylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(heptylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a heptylsulfanyl group, a methyl group, and a phenylethyl group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(heptylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with heptylsulfanyl and phenylethyl groups under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine core, followed by the addition of alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(heptylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The methyl and phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the heptylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
8-(heptylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential as a ligand for biological receptors, making it useful in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, warranting further investigation.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-(heptylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine core allows it to mimic natural nucleotides, potentially inhibiting or activating specific biological pathways. The heptylsulfanyl and phenylethyl groups may enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate with mild stimulant properties.
8-(heptylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Unique due to its specific substituents, which may confer distinct biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the heptylsulfanyl group, in particular, may provide unique properties not found in other purine derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H28N4O2S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
8-heptylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H28N4O2S/c1-3-4-5-6-10-15-28-21-22-18-17(19(26)23-20(27)24(18)2)25(21)14-13-16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13-15H2,1-2H3,(H,23,26,27) |
InChI Key |
VWMHNWKSNXKBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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